
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is C10H9BrO2S . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is 273.146 .Applications De Recherche Scientifique
Organic Synthesis Building Block
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione: serves as a versatile building block in organic synthesis. Its bromine and dione functional groups make it a suitable candidate for various chemical reactions, including substitutions and cycloadditions, which are fundamental in constructing complex organic molecules for pharmaceuticals and agrochemicals .
Material Science Research
In material science, this compound’s thiophene ring can be utilized to create novel polymers with specific electronic properties. These polymers could be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells .
Medicinal Chemistry
The compound’s structural features allow for its use in medicinal chemistry, where it can be incorporated into larger molecules that exhibit biological activity. It could potentially lead to the development of new therapeutic agents, especially in the realm of anti-inflammatory and anticancer drugs .
Liquid Crystal Research
Thiophene derivatives are known to contribute to the properties of liquid crystals5-(5-Bromothien-2-yl)cyclohexane-1,3-dione could be used to synthesize new liquid crystalline materials that might improve the display technologies in devices such as TVs and smartphones .
Catalysis
The bromine atom in this compound can act as a catalyst in certain organic reactions. This can be particularly useful in reactions that require halogen participation, such as halogenation, dehalogenation, and halide exchange reactions .
Environmental Studies
In environmental studies, this compound could be used to study the degradation of thiophene-based pollutants. Understanding its breakdown could lead to more effective methods of detoxifying environments contaminated with similar organic compounds .
Propriétés
IUPAC Name |
5-(5-bromothiophen-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRGSHEEXAJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



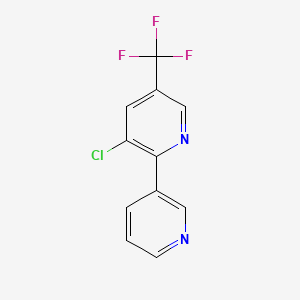
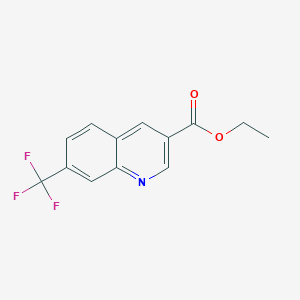



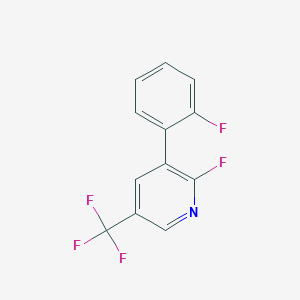
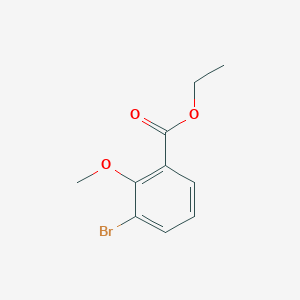
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
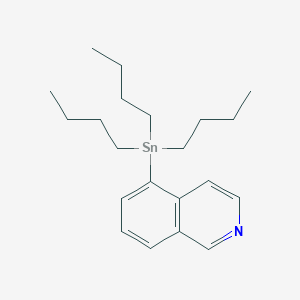
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)